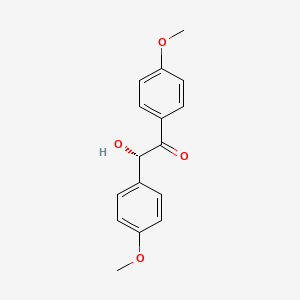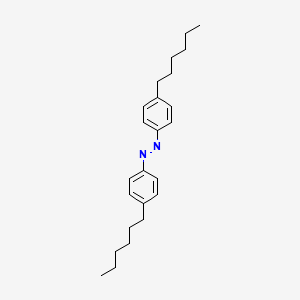![molecular formula C11H7N3O2S B14275053 2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 138506-66-8](/img/structure/B14275053.png)
2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features both a thiadiazole ring and an isoindole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with thiadiazole precursors. One common method involves the reaction of 3-(chloromethyl)-1,2,5-thiadiazole with isoindole-1,3-dione under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but differ in their substitution patterns and additional functional groups.
Isoindole derivatives: Compounds with the isoindole ring but different substituents.
Uniqueness
2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the thiadiazole and isoindole rings, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
138506-66-8 |
|---|---|
Formule moléculaire |
C11H7N3O2S |
Poids moléculaire |
245.26 g/mol |
Nom IUPAC |
2-(1,2,5-thiadiazol-3-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H7N3O2S/c15-10-8-3-1-2-4-9(8)11(16)14(10)6-7-5-12-17-13-7/h1-5H,6H2 |
Clé InChI |
QVLICZWYYLKNRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NSN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


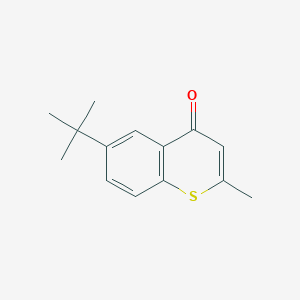
![N,N-Dimethyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14274987.png)
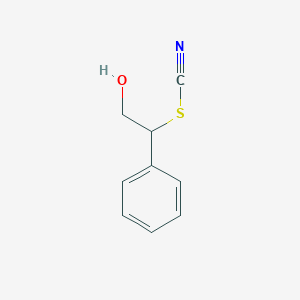
![Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B14275002.png)
![N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline](/img/structure/B14275008.png)
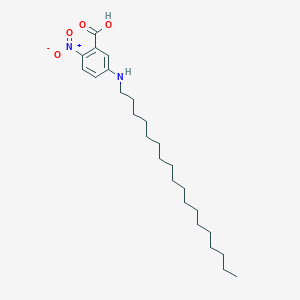
![6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-](/img/structure/B14275035.png)
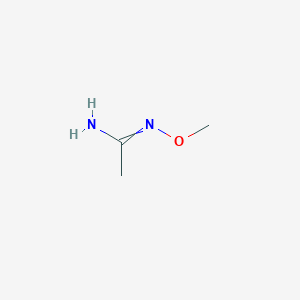
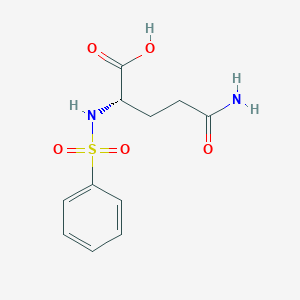
![(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol](/img/structure/B14275047.png)
![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)
![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)
